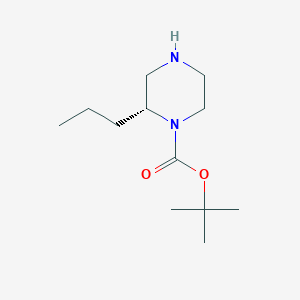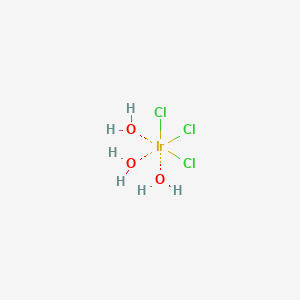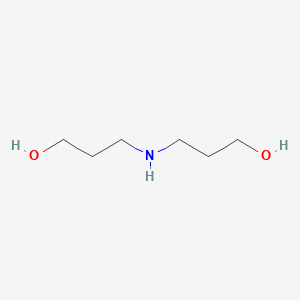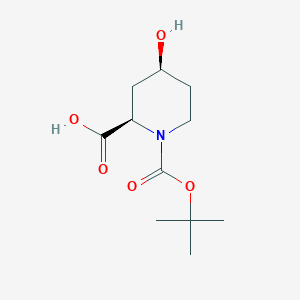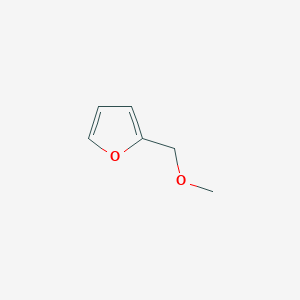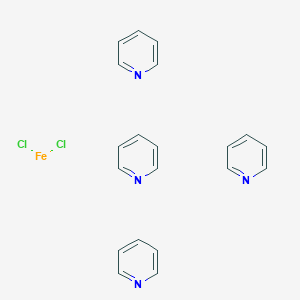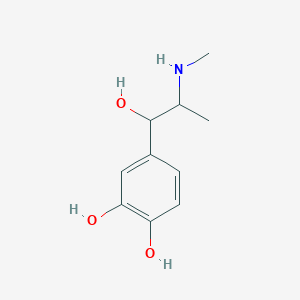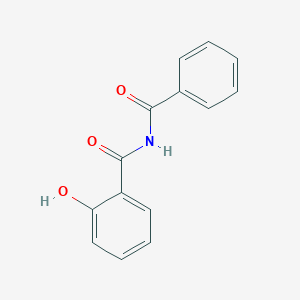
N-Benzoyl-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-2-hydroxybenzamide, also known as salicyloyl benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of salicylic acid and benzamide, and it possesses a wide range of biochemical and physiological effects that make it an attractive candidate for further study.
Mécanisme D'action
The mechanism of action of N-Benzoyl-2-hydroxybenzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, N-Benzoyl-2-hydroxybenzamide reduces the production of prostaglandins, thereby reducing inflammation.
Effets Biochimiques Et Physiologiques
N-Benzoyl-2-hydroxybenzamide has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic properties, N-Benzoyl-2-hydroxybenzamide has also been shown to possess antioxidant and antimicrobial properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-Benzoyl-2-hydroxybenzamide is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of N-Benzoyl-2-hydroxybenzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for research on N-Benzoyl-2-hydroxybenzamide. One area of research is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is the investigation of the antimicrobial properties of N-Benzoyl-2-hydroxybenzamide for the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of N-Benzoyl-2-hydroxybenzamide and its effects in vivo.
Méthodes De Synthèse
The synthesis of N-Benzoyl-2-hydroxybenzamide can be achieved through the reaction of salicylic acid with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-Benzoyl-2-hydroxybenzamide chloride, which is then reacted with benzamide in the presence of a base such as sodium hydroxide to yield N-Benzoyl-2-hydroxybenzamide. The chemical equation for the synthesis of N-Benzoyl-2-hydroxybenzamide is as follows:
Salicylic acid + Benzoyl chloride → Salicyloyl chloride + HCl
Salicyloyl chloride + Benzamide → N-Benzoyl-2-hydroxybenzamide + HCl
Applications De Recherche Scientifique
N-Benzoyl-2-hydroxybenzamide has been extensively studied for its potential applications in the field of medicine. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. N-Benzoyl-2-hydroxybenzamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
5663-74-1 |
|---|---|
Nom du produit |
N-Benzoyl-2-hydroxybenzamide |
Formule moléculaire |
C14H11NO3 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
N-benzoyl-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11NO3/c16-12-9-5-4-8-11(12)14(18)15-13(17)10-6-2-1-3-7-10/h1-9,16H,(H,15,17,18) |
Clé InChI |
QQJNZIPJIVHBGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





